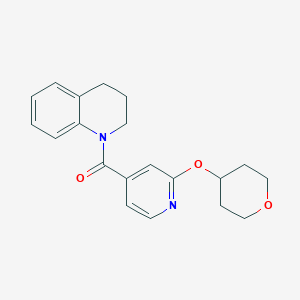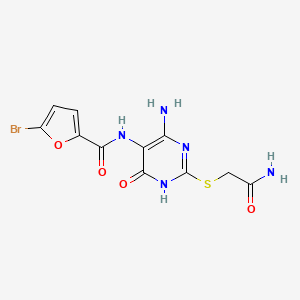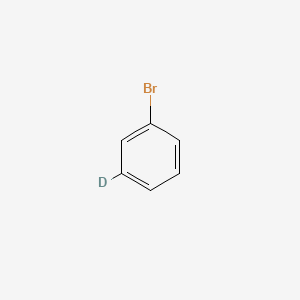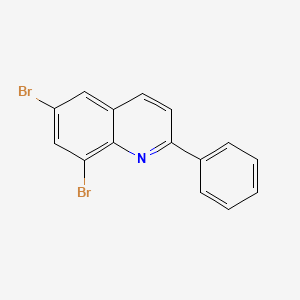![molecular formula C17H12N2O3S B2909689 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866897-51-0](/img/no-structure.png)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” belongs to the class of organic compounds known as benzofuro[3,2-d]pyrimidines . These are aromatic heterocyclic compounds containing a benzene ring fused to a furo[3,2-d]pyrimidine moiety. The methoxyphenyl group attached to the pyrimidine ring suggests that this compound may have unique properties compared to other benzofuro[3,2-d]pyrimidines.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one in lab experiments include its low toxicity, selectivity for cancer cells, and ability to inhibit topoisomerase II. However, its limited solubility in water and instability under certain conditions may pose challenges in its use in experiments.
Orientations Futures
There are several future directions for the research on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one. One possible direction is the development of new derivatives of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on different types of cancer cells.
Méthodes De Synthèse
The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the reaction of 3-methoxybenzaldehyde, thiourea, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one has been studied for its potential use as an anticancer agent. Research has shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumors in animal models.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the condensation of 3-methoxybenzaldehyde with thiourea to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one, which is then reacted with 2,3-dihydrobenzofuran-4-one to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "thiourea", "2,3-dihydrobenzofuran-4-one" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with thiourea in ethanol to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one.", "Step 2: Reaction of 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one with 2,3-dihydrobenzofuran-4-one in the presence of a base such as potassium carbonate in refluxing ethanol to yield 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one." ] } | |
Numéro CAS |
866897-51-0 |
Formule moléculaire |
C17H12N2O3S |
Poids moléculaire |
324.35 |
Nom IUPAC |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-6-4-5-10(9-11)19-16(20)15-14(18-17(19)23)12-7-2-3-8-13(12)22-15/h2-9H,1H3,(H,18,23) |
Clé InChI |
LCEBTOIPUNAZDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)



![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)

![N-(4-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2909622.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2909629.png)